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2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 This compound is a derivative of phenylalanine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 2-amino-3-(4-chloro-2-methylphenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown significant antiproliferative activity against various cancer cell lines, including HeLa cells. The reported IC50 values for these compounds range from 0.69 to 11 µM, demonstrating efficacy comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .
1.2 Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The structure of these compounds allows them to mimic peptide inhibitors, enhancing their suitability for pharmaceutical development .
1.3 Antioxidant Properties
In addition to anticancer effects, some derivatives have also demonstrated antioxidant properties, which are vital for mitigating oxidative stress in cancer cells. For example, certain compounds reduced cell viability in A549 lung cancer cells and exhibited potent antioxidant activity in assays measuring DPPH radical scavenging .
Antimicrobial Applications
2.1 Broad-Spectrum Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against multidrug-resistant pathogens. Recent research highlights the effectiveness of derivatives against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL .
2.2 Targeting Drug-Resistant Strains
The urgency to develop new antimicrobial agents is underscored by the increasing prevalence of drug-resistant infections globally. Compounds derived from this compound have been identified as potential candidates for further development due to their broad-spectrum activity against resistant strains .
Agricultural Applications
3.1 Herbicide Development
The compound is also relevant in agricultural chemistry, particularly as a precursor for developing herbicides targeting dicotyledonous weeds. Its derivatives have been formulated into herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), which are widely used for weed control in cereals and grasslands . The effectiveness of these herbicides is attributed to their ability to disrupt plant growth through hormonal pathways.
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits aminopeptidases, enzymes responsible for cleaving peptide bonds at the N-terminus of proteins.
Neurotransmitter Modulation: It interacts with neurotransmitter receptors, potentially modulating their activity and influencing brain function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid: A similar compound with the chlorine atom at the 2-position instead of the 4-position.
2-Amino-3-(2-chlorophenyl)propanoic acid: A derivative with only the chlorine substitution on the phenyl ring.
Uniqueness
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it valuable for various research applications.
Biological Activity
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an amino group and a propanoic acid moiety, which are critical for its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the 4-chloro and 2-methyl substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines.
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially leading to enzyme inhibition or activation, which is vital for therapeutic applications.
Antimicrobial Activity
A study evaluated the antibacterial effects of various compounds related to this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0048 |
Staphylococcus aureus | 0.0195 |
Bacillus subtilis | 0.0098 |
Candida albicans | 0.039 |
These results demonstrate significant antimicrobial potential, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
Research focusing on the anticancer properties of similar compounds revealed that derivatives of this compound could reduce cell viability in cancer models. For instance, compounds showed a reduction in viability of A549 lung cancer cells by up to 50% under certain conditions:
Compound | Cell Viability Reduction (%) |
---|---|
Compound A | 52.4 |
Compound B | 57.8 |
Compound C | 31.2 |
These findings suggest that structural modifications can enhance anticancer activity, emphasizing the importance of further studies to optimize these compounds for therapeutic use .
Case Studies
- Study on Antibacterial Effects : A recent investigation into the antibacterial properties of phenylalanine derivatives highlighted the role of halogen substitutions in enhancing activity against resistant bacterial strains. The presence of chlorine was particularly noted for increasing efficacy against E. coli and S. aureus .
- In Vivo Anticancer Studies : In vivo experiments demonstrated that specific derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for further research into their mechanisms and potential clinical applications .
Properties
IUPAC Name |
2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMBDAOMZVFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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